molecular formula C13H23NO5 B8178797 Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate

Cat. No.: B8178797
M. Wt: 273.33 g/mol
InChI Key: DTYGZRBNACNFKQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate typically involves the reaction of 4-aminotetrahydropyran with tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Scientific Research Applications

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate involves its reactivity as a protected amine and ester. The Boc group provides stability during synthetic transformations, while the ester group allows for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is unique due to its combination of a Boc-protected amine and an ester group, which provides versatility in synthetic applications. Its structural features allow for selective reactions and functionalizations that are valuable in organic and pharmaceutical chemistry .

Properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-13(9-10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYGZRBNACNFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate p-toluenesulfonic acid salt (prepared in the similar manner as described in Bioorg. Med. Chem. Leu. 2006, 16, 2699-2704, 1.0 g, 2.9 mmol) in anhydrous dioxane (5 mL) was sequentially added diisopropylethylamine (1 mL, 5.8 mmol) and (BOC)2O (1.26 g, 5.8 mmol) at room temperature. Upon completion of addition, the reaction mixture was stirred at room temperature for 60 h, concentrated under reduced pressure and partitioned between ethyl acetate (30 mL) and 1N HCl (10 mL). The ethyl acetate layer was washed with 1N NaOH (10 mL), brine (10 mL), dried over sodium sulfate and concentrated under reduced pressure to yield the title compound (1.0 g) as an oil, which was used in the next step without further purification.
Name
methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate p-toluenesulfonic acid salt
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1 mL
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Reaction Step Three
Quantity
1.26 g
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reactant
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Quantity
5 mL
Type
solvent
Reaction Step Five

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